molecular formula C10H14N4O2 B1478649 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1861761-59-2

2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1478649
CAS No.: 1861761-59-2
M. Wt: 222.24 g/mol
InChI Key: SJPKHOIBFAMQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a piperidine ring substituted with an amino group at the 4-position and a carboxylic acid moiety at the 5-position of the pyrimidine core (CAS 1116339-69-5) . Its synthesis typically involves nucleophilic substitution reactions between chloropyrimidine intermediates and aminopiperidine derivatives, followed by hydrolysis to yield the carboxylic acid .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-1-3-14(4-2-8)10-12-5-7(6-13-10)9(15)16/h5-6,8H,1-4,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKHOIBFAMQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes, including kinases and acetylcholinesterase (AChE). This article explores the biological activity of this compound, providing insights into its mechanisms, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition:
    • Kinase Inhibition: The compound has shown potential as a kinase inhibitor, which is crucial for regulating cell signaling pathways. Kinases are involved in various cellular processes, including growth and metabolism.
    • Acetylcholinesterase Inhibition: Studies indicate that this compound can act as a mixed-type inhibitor of AChE, enhancing cholinergic neurotransmission, which is vital for cognitive functions.
  • Binding Interactions:
    • The amino group can form hydrogen bonds or ionic interactions with biological targets, while the pyrimidine ring may participate in π-π stacking interactions.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayMechanism of ActionReference
Kinase InhibitionVarious kinasesCompetitive inhibition
AcetylcholinesteraseAChEMixed-type inhibition
Antimicrobial ActivityBacterial targetsPotential antibiotic properties

Case Study 1: Kinase Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibition of protein kinase B (PKB). These compounds showed selectivity and potency, making them suitable candidates for further development in cancer therapy .

Case Study 2: Cognitive Enhancement

In a study focusing on cognitive disorders, the compound was evaluated for its effects on AChE activity. Results indicated that it effectively inhibited AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for enhancing memory and learning processes.

Case Study 3: Antimicrobial Properties

Preliminary investigations have suggested that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are required to elucidate its efficacy and mechanism of action against pathogens .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid as an anticancer agent. The compound has been evaluated for its ability to inhibit tumor growth and proliferation in various cancer cell lines.

Case Study: Ovarian Cancer

A study published in RSC Medicinal Chemistry examined the compound's effects on ovarian cancer (OC) cell lines. The results indicated that derivatives of this compound exhibited significant antiproliferative activity, with GI50 values (the concentration required for 50% inhibition of cell growth) demonstrating effectiveness against SKOV-3 cells, a common OC model. For instance, one derivative showed a GI50 value of 13.14 μM, indicating robust activity against tumor cells while maintaining a CC50 (cytotoxic concentration for non-tumor cells) value of 53.50 μM, suggesting selectivity towards cancer cells over normal cells .

CompoundGI50 (μM)CC50 (μM)Selectivity Ratio
This compound13.1453.504.07

Neurological Applications

The compound has also been investigated for its potential role as a therapeutic agent in neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a candidate for developing treatments for conditions such as sleep disorders and anxiety.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its biological activity further. Various synthetic pathways have been documented, leading to compounds with enhanced potency and selectivity.

Synthetic Pathways

The synthesis typically involves the reaction of pyrimidine derivatives with piperidine and carboxylic acids under specific conditions to yield the desired product. Modifications to the piperidine moiety can significantly influence the biological properties of the resulting compounds .

Future Directions and Research Needs

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the anticancer and neurological effects of this compound. Future studies should focus on:

  • In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
  • Mechanistic studies : Understanding how the compound interacts with biological targets at a molecular level.
  • Safety profiles : Evaluating long-term effects and potential toxicity in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Pyrimidine Position 2

The 2-position of pyrimidine-5-carboxylic acid derivatives is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Biological Activities Reference
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid 4-Aminopiperidin-1-yl 263.29 (calc.) Enhanced solubility via amino group; potential CNS or kinase targeting
2-(Methylthio)pyrimidine-5-carboxylic acid (3e) Methylthio ~186.2 Covalent inhibition via thioether reactivity
2-(5-Ethoxycarbonylpyridin-2-yl)pyrimidine-5-carboxylic acid (11) 5-Ethoxycarbonylpyridin-2-yl 317.3 Anti-fibrosis activity; aromatic bulk enhances target selectivity
2-(4'-n-Hexyl-4-biphenylyl)pyrimidine-5-carboxylic acid 4'-n-Hexyl-4-biphenylyl ~418.5 Mesomorphic properties; hydrophobic interactions dominate
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid Trifluoromethyl and trifluoromethylpyridinyl 338 (LCMS) Electron-withdrawing effects enhance metabolic stability
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate 4-(Aminomethyl)piperidin-1-yl (ester) 264.32 Prodrug form; improved cell permeability

Key Research Findings

Piperidine-Based Derivatives: The 4-aminopiperidin-1-yl group in the target compound confers basicity and hydrogen-bonding capacity, which may enhance solubility and receptor binding compared to non-polar substituents like biphenylyl (logP reduction by ~1.5 units) . Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (MW 264.32) demonstrates the utility of ester prodrugs to improve bioavailability .

Thioether and Aromatic Substituents :

  • Methylthio groups (e.g., 3e) enable covalent binding to cysteine residues in enzymes, a mechanism exploited in targeted covalent inhibitors .
  • Pyridinyl substituents (e.g., compound 11) exhibit anti-fibrotic activity, likely due to π-π stacking interactions with hydrophobic enzyme pockets .

Hydrophobic and Mesomorphic Derivatives :

  • Biphenylyl-substituted pyrimidines (e.g., 2-(4'-n-hexyl-4-biphenylyl)-pyrimidine-5-carboxylic acid) form liquid crystalline phases, highlighting their utility in material science applications .

Preparation Methods

Minisci Reaction-Based Alkoxycarbonylation

A highly regioselective method to synthesize 5-substituted pyrimidine-4-carboxylic acid esters involves a Minisci homolytic alkoxycarbonylation reaction, which can be adapted for the preparation of pyrimidine-5-carboxylic acid derivatives.

  • Procedure : The reaction employs 5-halopyrimidines as substrates and generates alkoxycarbonyl radicals via Fe(II)-mediated redox decomposition of hydroperoxides derived from alkylpyruvates.
  • Selectivity : The reaction shows high selectivity for substitution at the 4-position of the pyrimidine ring, which is crucial for subsequent transformations.
  • Yields : Ethyl 5-bromopyrimidine-4-carboxylate, a key intermediate, is obtained in yields up to 62% after purification.
  • Solvent System : Biphasic toluene–water mixtures provide optimal conversion and selectivity.
  • Advantages : This method provides a more efficient and scalable route compared to classical multi-step procedures with low overall yields.
Entry Alkyl Group (R) Solvent System Conversion (%) Product (%) Isolated Yield (%)
1 Methyl Toluene–Water 85 75 44
2 Ethyl Toluene–Water 89 81 62
3 Ethyl CH2Cl2–Water 83 81 Not determined
4 Ethyl AcOH–Water 87 56 Not determined
5 Ethyl Water 31 29 Not determined

Table 1: Effect of Solvent on Conversion of 5-Bromopyrimidine to Alkyl 5-bromo-4-carboxylates via Minisci Reaction

Specific Synthetic Route Example

An example route adapted from the literature involves:

  • Starting Material : Commercially available itaconic acid is converted into pyrimidine-5-carboxylic acid derivatives through a sequence involving:

    • Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI)
    • Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone intermediate
    • Cyclization with acetamidine or benzamidine to yield methyl pyrimidine-5-carboxylates
    • Hydrolysis to the corresponding carboxylic acids
  • Amidation : The carboxylic acids are activated and reacted with 4-aminopiperidine to yield this compound derivatives.

Step Reagents/Conditions Yield (%) Notes
1 Itaconic acid + CDI in acetonitrile, RT - Activation to β-keto ester
2 β-keto ester + DMFDMA in refluxing toluene - Formation of enaminone intermediate
3 Enaminone + acetamidine (or benzamidine) in MeOH 50-65 Cyclization to methyl pyrimidine esters
4 Hydrolysis with 1 M NaOH in MeOH/THF at RT 86-92 Formation of pyrimidine-5-carboxylic acid
5 Amidation with 4-aminopiperidine using BPC Good Formation of target amide

Table 2: Representative Synthetic Sequence for Pyrimidine-5-carboxylic Acid and Amidation

Research Findings and Analysis

  • The Minisci reaction provides a regioselective and scalable method to prepare pyrimidine-5-carboxylic acid esters, overcoming limitations of classical routes that suffer from low yields and difficult purifications.
  • The amidation step using bis(pentafluorophenyl) carbonate as an activating agent is efficient for introducing the 4-aminopiperidinyl substituent, yielding the target compound with high purity.
  • Solvent choice and reaction conditions are crucial for optimizing yields and selectivity, with biphasic solvent systems (e.g., toluene–water) being particularly effective for the radical alkoxycarbonylation step.
  • The overall synthetic approach allows for parallel synthesis, facilitating the preparation of analogues and derivatives for medicinal chemistry applications.

Q & A

Q. What are the standard protocols for synthesizing 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid and validating its purity?

Synthesis typically involves coupling 4-aminopiperidine with a pyrimidine-5-carboxylic acid derivative under nucleophilic substitution conditions. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt or DCC for amide bond formation (if applicable) .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural verification using 1H^1H-NMR (e.g., characteristic peaks for piperidine NH2_2 at δ 1.5–2.5 ppm and pyrimidine protons at δ 8.0–9.0 ppm) and ESI-MS .

Q. What analytical techniques are recommended for characterizing the structural and functional groups of this compound?

  • Spectroscopic methods :
    • 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure and substituent positions .
    • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1620–1680 cm1^{-1}, NH2_2 bends at ~1550–1650 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H14_{14}N4_4O2_2: 232.11) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • First aid :
    • Eye contact: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin exposure: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives for structure-activity relationship (SAR) studies?

  • Catalyst optimization : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions to introduce substituents at the pyrimidine 4-position .
  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for reaction efficiency.
  • Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes .
  • Yield tracking : Monitor via TLC and isolate intermediates to identify bottlenecks (e.g., unstable amine intermediates) .

Q. How should contradictory bioassay data (e.g., IC50_{50}50​ variability) be resolved for acetylcholinesterase inhibition studies involving this compound?

  • Assay standardization :
    • Use Ellman’s method with consistent substrate (acetylthiocholine) and enzyme concentrations .
    • Validate results against a reference inhibitor (e.g., donepezil).
  • Data reconciliation :
    • Replicate experiments under controlled pH (7.4) and temperature (37°C) .
    • Apply kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What computational strategies are effective for predicting the binding affinity of this compound to novel biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase active site residues Ser203, Glu334) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond occupancy .
  • Free-energy calculations : Apply MM-PBSA to estimate ΔGbind_{bind} and correlate with experimental IC50_{50} values .

Q. How can researchers address solubility limitations of this compound in aqueous assay buffers?

  • Co-solvent systems : Use ≤1% DMSO in PBS; confirm solvent does not inhibit enzyme activity .
  • Derivatization : Synthesize water-soluble prodrugs (e.g., ester or hydrochloride salts) .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo pharmacokinetic data?

  • Metabolic stability assays : Incubate with liver microsomes to identify rapid clearance mechanisms (e.g., CYP450 oxidation) .
  • Tissue distribution studies : Use radiolabeled 14C^{14}C-analogs to track compound accumulation in target organs .
  • Species-specific factors : Compare rodent vs. human plasma protein binding using equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.